Trimethyl phosphonoacetate
Overview
Description
Synthesis Analysis
The organocatalytic synthesis of α-hydroxy and α-aminophosphonates highlights a method where trimethyl phosphonoacetate reacts with aldehydes or imines to yield the corresponding products efficiently (Vahdat et al., 2008). This approach underscores the versatility of trimethyl phosphonoacetate in facilitating nucleophilic addition reactions, enabling the synthesis of valuable phosphonate derivatives.
Molecular Structure Analysis
The molecular structure and reactivity of trimethyl phosphonoacetate are pivotal in its application in organic synthesis. Studies like the mechanistic investigation of the Horner-Wadsworth-Emmons (HWE) reaction using trimethyl phosphonoacetate provide insight into the reaction pathway and stereochemistry involved in the synthesis of olefins (Ando, 1999). These studies are crucial for understanding how the molecular structure of trimethyl phosphonoacetate influences its reactivity and the outcome of synthetic reactions.
Chemical Reactions and Properties
Trimethyl phosphonoacetate undergoes various chemical reactions, illustrating its broad utility in organic synthesis. For instance, it is used in the synthesis of β-keto phosphonates, showcasing its reactivity in acylation reactions (Kim et al., 1997). Additionally, its role in the preparation of phosphonyl dichlorides underlines its versatility in forming compounds with phosphorus-chlorine bonds, which are valuable in further synthetic applications (MoritaTsuyoshi et al., 1980).
Scientific Research Applications
Chemical Reactions and Synthesis : TPFA has been used in chemical synthesis, particularly in reactions involving aromatic ketophosphonates. For instance, Trimethyl phosphite can react with aromatic ketophosphonates in the presence of proton donors, leading to reverse nucleophilic addition to carbonyl groups (Griffiths, Jamali, & Tebby, 1985). Additionally, TPFA is used in the synthesis of β-keto phosphonates, a method suitable for both laboratory and large-scale production (Kim, Kong, & Lee, 1997).
Antiviral Research : TPFA and related compounds have shown potential as inhibitors of viral nucleic acid polymerases. For example, TPFA selectively inhibits HIV-1 reverse transcriptase and other herpesvirus DNA polymerases (McKenna et al., 1990).
Drug Delivery : Phosphonoacetate-trilactoside conjugate, a derivative of TPFA, shows potential for targeted drug delivery to the human liver, offering a yield of 23% and a short synthesis time (Bhat, Vaino, & Szarek, 2000).
Therapeutic Applications : TPFA and its derivatives have been explored for therapeutic applications. For instance, Phosphonoacetic acid, a related compound, has been investigated for its antiviral properties, particularly in the treatment of herpesvirus infections (Overby, Duff, & Mao, 1977).
Material Science : In the field of material science, high ion content trimethylphosphonium polystyrenes, which are related to TPFA, have demonstrated a significant increase in glass transition temperature, possibly due to ion clustering (Stokes, Orlicki, & Beyer, 2011).
Cancer Research : Phosphonoacetic acid, closely related to TPFA, shows promise as a potential cancer drug, with well-tolerated doses and effective results in preclinical trials (Roboz, Suzuki, Bekesi, & Hunt, 1977).
Computational Chemistry : TPFA has been studied in computational chemistry, particularly in the Horner-Wadsworth-Emmons reaction, which involves the addition of lithium enolate to acetaldehyde (Ando, 1999).
properties
IUPAC Name |
methyl 2-dimethoxyphosphorylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O5P/c1-8-5(6)4-11(7,9-2)10-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGOIUCRXKUEIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064063 | |
Record name | Acetic acid, (dimethoxyphosphinyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl phosphonoacetate | |
CAS RN |
5927-18-4 | |
Record name | Trimethyl phosphonoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5927-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylacetyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005927184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5927-18-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84262 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-(dimethoxyphosphinyl)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, (dimethoxyphosphinyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl phosphonoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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